Cas no 145826-28-4 (Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI))
145826-28-4 structure
Product Name:Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI)
CAS-Nr.:145826-28-4
MF:C55H38O31
MW:1194.87163877487
CID:168173
PubChem ID:131752695
Update Time:2024-03-01
Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI)
- 17H-18,7a,10-(Epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin,benzoic acid deriv.; 7H-Dibenzo[g,i][1,5]dioxacycloundecin, benzoic acidderiv.; Psidinin C
- Benzoic acid, 3,4,5-trihydroxy-, 7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo...
- Psidinin C
-
- Inchi: 1S/C55H38O31/c56-17-9-26-31(45-13(17)5-25(64)44(82-45)11-1-18(57)35(65)19(58)2-11)33-47-48(85-53(78)16-8-24(63)39(69)42(72)30(16)32-34(54(79)84-47)55(33,86-26)49(74)43(32)73)46-27(81-50(75)12-3-20(59)36(66)21(60)4-12)10-80-51(76)14-6-22(61)37(67)40(70)28(14)29-15(52(77)83-46)7-23(62)38(68)41(29)71/h1-4,6-9,25,27,33-34,44,46-48,56-73H,5,10H2
- InChI-Schlüssel: NIFMLTJCPJDRJC-UHFFFAOYSA-N
- Lächelt: O1C2C=C(C3CC(C(C4C=C(C(=C(C=4)O)O)O)OC=3C=2C2C3C(C4C(COC(C5C=C(C(=C(C=5C5C(=C(C(=CC=5C(=O)O4)O)O)O)O)O)O)=O)OC(C4C=C(C(=C(C=4)O)O)O)=O)OC(C4C=C(C(=C(C=4C4=C(C(C12C4C(=O)O3)=O)O)O)O)O)=O)O)O
Berechnete Eigenschaften
- Genaue Masse: 1194.13970441g/mol
- Monoisotopenmasse: 1194.13970441g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 18
- Anzahl der Akzeptoren für Wasserstoffbindungen: 31
- Schwere Atomanzahl: 86
- Anzahl drehbarer Bindungen: 5
- Komplexität: 2690
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 531Ų
Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI) Verwandte Literatur
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
145826-28-4 (Benzoic acid,3,4,5-trihydroxy-,7-[3,4,8,15,18,18a-hexahydro-3,5,9,11,12,13-hexahydroxy-8,15,20-trioxo-2-(3,4,5-trihydroxyphenyl)-17H-18,7a,10-(epoxyethanylylidene)-2H-pyrano[2',3':4,5]benzofuro[3,2-e][2]benzoxacycloundecin-17-yl]-5,8,9,11-tetrahydro-1,2,3,13,14,15-hexahydroxy-5,11-dioxo-7H-dibenzo[g,i][1,5]dioxacycloundecin-8-ylester (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge